Calyxamine B

Description

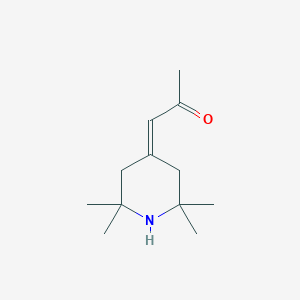

a piperidine alkaloid from sponge Calyx podatypa; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2,6,6-tetramethylpiperidin-4-ylidene)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c1-9(14)6-10-7-11(2,3)13-12(4,5)8-10/h6,13H,7-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIRMHBNGRZGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C1CC(NC(C1)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of Calyxamine B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery of Calyxamine B, a novel piperidine alkaloid isolated from the marine sponge Calyx podatypa. This document provides a consolidated overview of its discovery, structural elucidation, and chemical properties based on available scientific literature. Due to the limited public accessibility of the primary research data, this guide synthesizes the available information and presents a generalized workflow for its isolation.

Executive Summary

This compound is a unique 2,2,4,6,6-pentasubstituted piperidine alkaloid first identified in the marine sponge Calyx podatypa, collected in Puerto Rico.[1] Its discovery, along with the related compound Calyxamine A, introduced a novel carbon skeleton to the family of piperidine alkaloids.[1] The structural determination of this compound was accomplished through a combination of spectroscopic methods and X-ray crystallography following chemical derivatization.[1] This guide provides an overview of the foundational discovery and characterization of this marine natural product.

Physicochemical Properties of this compound

Based on publicly available data, the fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO | PubChem |

| Molecular Weight | 195.30 g/mol | PubChem |

| IUPAC Name | 1-(2,2,6,6-tetramethylpiperidin-4-ylidene)propan-2-one | PubChem |

| InChIKey | IIIRMHBNGRZGTN-UHFFFAOYSA-N | PubChem |

| SMILES | CC(=O)C=C1CC(NC(C1)(C)C)(C)C | PubChem |

Isolation and Structure Elucidation: A Generalized Workflow

While the specific, detailed experimental protocols for the isolation of this compound are not publicly available, a generalized workflow typical for the isolation of marine natural products can be inferred. The original study by Rodríguez et al. mentions the use of spectroscopic and X-ray crystallographic methods.[1]

Experimental Protocols

Detailed experimental protocols from the primary literature are not publicly accessible. The following are generalized descriptions of the methodologies that were likely employed in the discovery of this compound.

Collection and Extraction

The marine sponge Calyx podatypa was collected from the waters of Puerto Rico.[1] In a typical natural product isolation workflow, the collected biomass would be preserved (e.g., frozen or lyophilized) and then ground to a fine powder. The powdered sponge would then be subjected to exhaustive extraction with organic solvents, such as a mixture of methanol and dichloromethane, to obtain a crude extract containing a complex mixture of secondary metabolites.

Isolation and Purification

The crude extract would undergo a series of purification steps to isolate the individual compounds. This typically involves:

-

Solvent Partitioning: The crude extract is partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using various chromatographic techniques. This could include column chromatography over silica gel or other stationary phases, followed by high-performance liquid chromatography (HPLC) to achieve final purification of the target compounds, such as this compound.

Structure Elucidation

The determination of the chemical structure of this compound was a critical step in its discovery. The original research indicates the use of the following methods[1]:

-

Spectroscopic Analysis: A combination of spectroscopic techniques would have been used to determine the planar structure of the molecule. This would likely include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) would have been used to establish the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of this compound.

-

-

Derivatization and X-ray Crystallography: The researchers derivatized this compound with trifluoroacetic acid.[1] This was likely done to create a crystalline derivative suitable for single-crystal X-ray diffraction analysis. X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule, including its absolute stereochemistry.

Chemical Composition of Calyx podatypa

The marine sponge Calyx podatypa is a rich source of diverse secondary metabolites beyond the calyxamines. Other reported chemical constituents include:

-

Diketopiperazines: A study on Calyx cf. podatypa from the Bahamas led to the isolation of several known and one new diketopiperazine.

-

Fatty Acids: The sponge has been shown to contain a wide variety of fatty acids, including some with novel structures.

-

Calyxolanes: These are rare 1,3-diphenylbutanoid compounds that have also been isolated from Calyx podatypa.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the biological activity of this compound or any signaling pathways that it may modulate. Further research is required to explore the pharmacological potential of this novel piperidine alkaloid.

Conclusion

This compound, discovered from the marine sponge Calyx podatypa, represents a structurally novel piperidine alkaloid. Its discovery highlights the chemical diversity of marine organisms and their potential as a source for new chemical entities. While the detailed experimental data for its isolation and characterization are not widely available, the foundational study provides a clear outline of the methods used for its discovery. The lack of data on its biological activity presents an open avenue for future research and drug discovery efforts.

References

Unveiling Calyxamine B: A Technical Guide to its Isolation from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of Calyxamine B, a novel piperidine alkaloid, from the marine sponge Calyx podatypa. Discovered as part of the ongoing exploration of marine biodiversity for novel therapeutic agents, this compound represents a unique chemical scaffold with potential for further investigation. This document details the experimental protocols for its extraction and purification, presents key quantitative data, and visualizes the isolation workflow.

Core Data Summary

The isolation of this compound involves a multi-step process culminating in the purification of the final compound. The following table summarizes the key quantitative data from the original isolation study.

| Parameter | Value | Source |

| Sponge Species | Calyx podatypa (Van Soest) | Rodríguez et al., 1997[1] |

| Collection Location | Mona Island, Puerto Rico | Rodríguez et al., 1997[1] |

| Dry Weight of Sponge | 927 g | Rodríguez et al., 1997[1] |

| Yield of this compound | 13.3 mg (as trifluoroacetate salt) | Rodríguez et al., 1997[1] |

| Molecular Formula | C₁₂H₂₁NO | PubChem CID 10703017[2] |

| Molecular Weight | 195.30 g/mol | PubChem CID 10703017[2] |

Spectroscopic Data

The structure of this compound was elucidated using various spectroscopic methods. Key data are presented below.

| Spectroscopic Technique | Key Data Points |

| Infrared (IR) | Strong absorption at 1696 cm⁻¹ (suggesting a conjugated ketone)[1] |

| ¹H NMR (CDCl₃) | δ 1.46 (6H, s, Me-7 and Me-8), 1.48 (6H, s, Me-9 and Me-10), 2.17 (3H, s, Me-12), 2.34 (2H, s, H-3), 2.45 (2H, s, H-5), 6.12 (1H, s, H-11)[1] |

| ¹³C NMR (CDCl₃) | δ 27.2 (C-12), 30.4 (Me-7, Me-8, Me-9, Me-10), 49.3 (C-3, C-5), 58.0 (C-2, C-6), 126.1 (C-11), 158.9 (C-4), 198.1 (C-1)[1] |

Experimental Protocols

The isolation of this compound requires a systematic approach involving extraction and multiple chromatographic steps. The detailed methodology is outlined below.

Sample Collection and Preparation

-

Sponge Collection: Specimens of Calyx podatypa were collected from the Caribbean Sea, near Mona Island, Puerto Rico.[1] A voucher specimen is stored at the Chemistry Department of the University of Puerto Rico, Río Piedras campus.[1]

-

Preparation: The collected sponge material (927 g) was minced and freeze-dried to prepare it for extraction.[1]

Extraction

-

Initial Extraction: The dried sponge material was exhaustively extracted with a 1:1 mixture of chloroform (CHCl₃) and methanol (MeOH) (5 x 1 L).[1]

-

Solvent Partitioning: The crude extract was filtered and concentrated under vacuum to yield a residue (62 g). This residue was then suspended in water and partitioned successively with n-hexane (4 x 400 mL), chloroform (4 x 400 mL), and n-butanol (4 x 400 mL).[1]

-

Methanol Extraction of Aqueous Phase: The remaining aqueous phase was concentrated in vacuo at 65 °C and then dried under high vacuum. The resulting solid residue was taken up in dry methanol, and after desalting by vacuum filtration, the methanol filtrate was concentrated to yield a dark oily residue (38 g).[1]

Chromatographic Purification

The purification of this compound was achieved through a series of chromatographic steps:

-

Sephadex LH-20 Chromatography: The methanol-soluble residue was fractionated using a Sephadex LH-20 column with a 1:1 chloroform-methanol eluent.[1]

-

Reversed-Phase C18 Silica Gel Chromatography: The second fraction from the Sephadex column was subjected to chromatography on an ODS (C18) silica gel column, eluting with 60% chloroform in methanol.[1]

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): Further purification was carried out using reversed-phase HPLC on an ODS silica gel column with an eluent system of acetonitrile (CH₃CN), water (H₂O), and trifluoroacetic acid (CF₃CO₂H) in a ratio of 9:8:0.02.[1]

-

Silica Gel Chromatography: The final purification step involved chromatography on a silica gel column with an eluent of 60% chloroform in acetone.[1]

Derivatization for Structural Analysis

To facilitate structure elucidation, this compound was derivatized with trifluoroacetic acid (TFAA) to produce its crystalline trifluoroacetate salt.[1]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound from Calyx podatypa.

Caption: Workflow for the isolation of this compound.

Biological Activity and Future Directions

While the primary focus of the initial study was on the isolation and structure elucidation of this compound, the unique piperidine alkaloid structure suggests potential for biological activity. Further research is warranted to explore its pharmacological properties, including but not limited to cytotoxic, antimicrobial, and neurological activities. The detailed isolation protocol provided herein serves as a foundational resource for obtaining sufficient quantities of this compound for such investigations, paving the way for potential drug discovery and development efforts. There is no information available regarding the signaling pathways of this compound.

References

Elucidation of the Chemical Structure of Calyxamine B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Calyxamine B, a novel piperidine alkaloid isolated from the marine sponge Calyx podatypa. The structural determination was accomplished through a combination of spectroscopic methods and X-ray crystallography, as detailed in the primary literature. While the complete raw data from the original study is not publicly available, this document synthesizes the established findings to offer a detailed understanding of the molecule's architecture and the methodologies employed in its characterization.

Introduction

This compound belongs to a class of 2,2,4,6,6-pentasubstituted piperidine alkaloids, which are of interest to the scientific community due to their novel carbon skeletons and potential bioactivities. Isolated from a Caribbean sea sponge, its unique structure presented a compelling challenge for natural product chemists. The definitive structure was ultimately determined through rigorous analysis of spectroscopic data and confirmed by X-ray diffraction of a suitable crystalline derivative.

Physicochemical and Spectroscopic Data Summary

Based on publicly available information and the primary research article, the fundamental properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO | PubChem |

| IUPAC Name | 1-(2,2,6,6-tetramethylpiperidin-4-ylidene)propan-2-one | PubChem |

| Molar Mass | 195.30 g/mol | PubChem |

| Appearance | Not specified in available literature | - |

Table 2: Summary of Spectroscopic Data Used in Structure Elucidation

| Spectroscopic Technique | Key Findings from the Abstract |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The abstract of the primary literature indicates that 1D and 2D NMR techniques were instrumental in determining the planar structure and relative stereochemistry of this compound. Specific chemical shifts (δ), coupling constants (J), and correlation signals from experiments such as COSY, HSQC, and HMBC would have been used to piece together the carbon-hydrogen framework. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) would have been used to confirm the molecular formula of C₁₂H₂₁NO. Fragmentation patterns observed in MS/MS experiments would have provided further evidence for the connectivity of the atoms within the molecule. |

| X-ray Crystallography | According to the primary literature, the absolute stereochemistry of the related Calyxamine A was determined by X-ray analysis of its N-trifluoroacetyl derivative. This strongly suggests that a similar derivatization and crystallographic analysis were key to confirming the three-dimensional structure of this compound. |

Experimental Protocols

While the full, detailed experimental procedures are contained within the paywalled primary literature, this section outlines the general methodologies that would have been employed for the isolation and structure elucidation of this compound.

Isolation of this compound

-

Collection and Extraction: Specimens of the marine sponge Calyx podatypa were collected from their natural habitat. The organism would then be homogenized and extracted with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, to obtain a crude extract containing the secondary metabolites.

-

Solvent Partitioning: The crude extract would be subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between hexane, ethyl acetate, and water.

-

Chromatographic Separation: The fraction containing this compound would then be subjected to a series of chromatographic techniques to isolate the pure compound. These techniques would likely include:

-

Silica Gel Column Chromatography: For initial separation based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Using either normal-phase or reverse-phase columns to achieve final purification.

-

Spectroscopic Analysis

-

NMR Spectroscopy: A sample of pure this compound would be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-field NMR spectrometer. A standard suite of experiments would be run, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.

-

Mass Spectrometry: The molecular weight and formula of this compound would be determined using a high-resolution mass spectrometer, likely with an electrospray ionization (ESI) source.

Derivatization and X-ray Crystallography

-

N-Trifluoroacetylation: To obtain a crystalline derivative suitable for X-ray diffraction, this compound would be reacted with trifluoroacetic anhydride. This reaction targets the secondary amine in the piperidine ring.

-

Crystallization: The resulting N-trifluoroacetyl-Calyxamine B would be crystallized from a suitable solvent or solvent system.

-

X-ray Diffraction Analysis: A single crystal of the derivative would be mounted on a goniometer and irradiated with X-rays. The diffraction pattern would be collected and analyzed to determine the precise three-dimensional arrangement of atoms in the crystal lattice, thereby confirming the absolute stereochemistry of the molecule.

Visualizing the Structure and Elucidation Workflow

The following diagrams illustrate the chemical structure of this compound and the logical workflow of its structure elucidation.

Unveiling the Spectroscopic Signature of Calyxamine B: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Calyxamine B, a novel piperidine alkaloid isolated from the Caribbean sea sponge Calyx podatypa. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural products.

Core Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The key quantitative data are summarized below.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound were acquired in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| 2 | 53.0 | - |

| 3 | 40.2 | 2.50 (br s) |

| 4 | 140.0 | - |

| 5 | 128.9 | 6.09 (s) |

| 6 | 53.0 | - |

| 7 | 205.5 | - |

| 8 | 30.1 | 2.15 (s) |

| 9 (CH₃) | 33.1 | 1.15 (s) |

| 10 (CH₃) | 33.1 | 1.15 (s) |

| 11 (CH₃) | 33.1 | 1.15 (s) |

| 12 (CH₃) | 33.1 | 1.15 (s) |

Mass Spectrometry (MS) Data

High-resolution electron impact mass spectrometry (HREIMS) was utilized to determine the molecular formula of this compound.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | [M]⁺ (m/z) | Molecular Formula |

| HREIMS | EI | 195.1623 | C₁₂H₂₁NO |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound was recorded to identify key functional groups.

Table 3: Infrared Spectroscopy Data for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H | 3350 |

| C=O (conjugated) | 1665 |

| C=C | 1620 |

Experimental Protocols

The following section details the methodologies employed for the spectroscopic analysis of this compound.

General Experimental Procedures

Optical rotations were measured on a Perkin-Elmer 241 polarimeter. IR spectra were recorded on a Nicolet 5DXB FT-IR spectrophotometer. ¹H and ¹³C NMR spectra were obtained on a Bruker AM-300 spectrometer. High-resolution mass spectra were acquired on a VG Micromass 7070F mass spectrometer.

Extraction and Isolation

Specimens of the marine sponge Calyx podatypa were collected by hand using SCUBA in Puerto Rico. The freeze-dried sponge material was exhaustively extracted with a 1:1 mixture of CHCl₃ and MeOH. The resulting crude extract was subjected to a series of chromatographic separations, including Sephadex LH-20, reversed-phase flash chromatography, and silica gel chromatography, to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded in CDCl₃ at 300 MHz and 75 MHz, respectively. Chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.0 for CDCl₃).

-

Mass Spectrometry: HREIMS was performed on a double-focusing mass spectrometer.

-

Infrared Spectroscopy: The IR spectrum was obtained from a thin film of the sample on a NaCl plate.

Workflow Visualization

The logical workflow for the isolation and structural elucidation of this compound is depicted in the following diagram.

Caption: Workflow for the isolation and structural analysis of this compound.

Calyxamine B IUPAC name and CAS number

Calyxamine B: Identifier Information

IUPAC Name: 1-(2,2,6,6-tetramethylpiperidin-4-ylidene)propan-2-one[1]

In-depth Technical Guide on this compound

Currently, there is a notable scarcity of publicly available scientific literature detailing the biological activities, experimental protocols, and specific signaling pathways associated with this compound. While the compound has been identified and its basic chemical information is documented, extensive research into its pharmacological and biological effects appears to be limited or not widely published.

Initial searches indicate that this compound has been reported in the marine sponge Calyx podatypa. However, these reports do not extend to in-depth studies of its mechanism of action, quantitative data on its effects, or detailed experimental procedures.

Due to the lack of available data, this guide cannot provide the requested summaries of quantitative data, detailed experimental protocols, or diagrams of signaling pathways at this time. The following sections represent the foundational information that is publicly accessible.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C12H21NO |

| Molecular Weight | 195.30 g/mol |

| Exact Mass | 195.162314293 Da |

This data is computationally generated and sourced from PubChem.[1]

Experimental Protocols

Signaling Pathways and Logical Relationships

Information regarding the signaling pathways modulated by this compound is not currently available in published literature. Therefore, the creation of a Graphviz diagram illustrating its mechanism of action is not feasible.

As a placeholder for the requested visualization, a basic logical workflow for future investigation of a novel compound like this compound is provided below.

Caption: A generalized workflow for natural product drug discovery and development.

References

Calyxamine B: A Technical Overview of its Natural Source and Abundance

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Calyxamine B, a piperidine alkaloid of marine origin. The information presented herein is compiled from available scientific literature and databases, focusing on its natural source, and where data is available, its abundance and methods of isolation and characterization.

Natural Source

This compound is a natural product isolated from the marine sponge Calyx podatypa.[1][2] This sponge species is found in the Caribbean Sea, with the specific collection yielding this compound being reported from Puerto Rico.[1] Marine sponges are a well-documented prolific source of structurally diverse and biologically active secondary metabolites, including a wide array of alkaloids.[3][4][5]

Abundance of this compound

Precise quantitative data regarding the abundance of this compound in Calyx podatypa, such as its yield as a percentage of the sponge's dry weight or its concentration, is not available in the reviewed public literature. The primary scientific report on the isolation of this compound does not specify the yield. This lack of data is not uncommon for novel natural products where the initial focus is on isolation and structure elucidation.

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and structural determination of this compound, based on the available literature. It is important to note that the detailed, step-by-step protocols from the original research are not publicly available; therefore, these descriptions are based on standard methodologies for the isolation of marine alkaloids.

Isolation and Purification of this compound

The isolation of this compound from the marine sponge Calyx podatypa follows a standard workflow for natural product chemistry. This process involves extraction of the sponge material followed by chromatographic separation to isolate the pure compound.

A generalized workflow for this process is as follows:

-

Collection and Preparation of Sponge Material: The marine sponge Calyx podatypa is collected from its natural habitat. The collected material is typically frozen or lyophilized to preserve the chemical integrity of its constituents. The dried sponge is then ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered sponge material is extracted with an organic solvent. A common solvent system for the extraction of alkaloids from marine sponges is a mixture of dichloromethane and methanol. This process is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. This is often achieved by dissolving the extract in an aqueous methanol solution and then sequentially partitioning with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate. The alkaloid fraction is typically found in the more polar partitions.

-

Chromatographic Purification: The alkaloid-rich fraction is then subjected to one or more chromatographic techniques to isolate individual compounds.

-

Column Chromatography: The fraction is often first separated by column chromatography on a stationary phase like silica gel or alumina, using a gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by HPLC, often using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid.

-

The following diagram illustrates a generalized workflow for the isolation of this compound.

Structure Elucidation

The molecular structure of this compound was determined through a combination of spectroscopic techniques and confirmed by X-ray crystallography of a derivative.

-

Spectroscopic Analysis:

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of this compound as C₁₂H₂₁NO.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were instrumental in elucidating the carbon-hydrogen framework of the molecule. While the specific chemical shift and coupling constant data are not detailed in the available literature, these techniques would have been used to identify the key functional groups and their connectivity, including the piperidine ring and the propan-2-one side chain.

-

-

X-ray Crystallography: To confirm the absolute stereochemistry and the overall molecular structure, a trifluoroacetate derivative of this compound was prepared and subjected to single-crystal X-ray diffraction analysis. This technique provides a definitive three-dimensional model of the molecule. The detailed crystallographic data for this derivative is not publicly available.

Signaling Pathways and Biological Activity

Currently, there is no publicly available scientific literature detailing any investigated biological activities or associated signaling pathways for this compound. While piperidine alkaloids from marine sources have been reported to exhibit a range of biological effects, including anti-inflammatory and cytotoxic activities, the specific bioactivity of this compound remains to be explored.[1][5]

Due to the absence of this information, a diagram of a signaling pathway involving this compound cannot be provided. Further research is required to determine the pharmacological potential of this marine natural product.

References

- 1. Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H21NO | CID 10703017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Calyxamine B: A Technical Guide to its Physicochemical Properties and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyxamine B is a novel piperidine alkaloid first isolated from the Caribbean marine sponge Calyx podatypa.[1][2][3] It belongs to a class of 2,2,4,6,6-pentasubstituted piperidine compounds characterized by a unique carbon skeleton.[1][2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its spectroscopic signature, and the detailed protocol for its isolation from its natural source. To date, the biological activity and mechanism of action of this compound remain scientifically un-investigated.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been determined through spectroscopic analysis, primarily mass spectrometry. These quantitative data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO | [1][3] |

| Molecular Weight | 195.30 g/mol | [3] |

| IUPAC Name | 1-(2,2,6,6-tetramethylpiperidin-4-ylidene)propan-2-one | [3] |

| CAS Number | 150710-72-8 | |

| Physical State | Crystalline solid (as trifluoroacetate salt) | [1][4] |

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques. The key data are presented below. The NMR data was recorded for the trifluoroacetate salt of this compound in CDCl₃.[5]

Table 1: ¹H and ¹³C NMR Data for this compound Trifluoroacetate Salt. [5]

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, mult., J in Hz) |

| 2 | 55.9 | - |

| 3 | 128.0 | 5.34 (s) |

| 4 | 127.8 | - |

| 5 | 37.7 | 2.21 (d, J=1.2 Hz) |

| 6 | 55.1 | - |

| 7, 8 (Me) | 26.4 | 1.46 (s) |

| 9, 10 (Me) | 27.7 | 1.48 (s) |

| 11 | 51.2 | 3.14 (s) |

| 12 (C=O) | 205.7 | - |

| 13 (Me) | 29.6 | 2.17 (s) |

Table 2: Other Spectroscopic Data for this compound.

| Technique | Data | Source |

| Infrared (IR) | Strong absorption at 1696 cm⁻¹ (conjugated ketone) | [4] |

| Ultraviolet (UV) | λₘₐₓ 205 nm | [1] |

| HREIMS | [M - 15]⁺ fragment at m/z 180.1389 (C₁₁H₁₈NO), indicating loss of a CH₃ group | [1] |

Experimental Protocols

Isolation of this compound from Calyx podatypa

The following protocol is adapted from the original literature describing the isolation of this compound.[1][4][5]

1. Collection and Extraction:

-

Specimens of the marine sponge Calyx podatypa (927 g, dry weight) were collected and freeze-dried.

-

The minced and dried sponge material was exhaustively extracted with a 1:1 mixture of chloroform (CHCl₃) and methanol (MeOH) (5 x 1 L).

-

The combined extracts were filtered and concentrated under reduced pressure (in vacuo) to yield a dark, oily residue.

2. Initial Chromatographic Fractionation:

-

The crude extract was subjected to size-exclusion chromatography on a Sephadex LH-20 column, using a 1:1 CHCl₃-MeOH mixture as the mobile phase.

-

Fractions were collected and monitored by Thin-Layer Chromatography (TLC).

3. Multi-Step Purification:

-

The second major fraction from the Sephadex column was further chromatographed over an ODS (octadecylsilane) silica gel column with a mobile phase of 60% CHCl₃ in MeOH.

-

The resulting active fraction was then purified using reversed-phase High-Performance Liquid Chromatography (HPLC) on an ODS silica gel column. The mobile phase consisted of a 9:8:0.02 mixture of acetonitrile (CH₃CN), water (H₂O), and trifluoroacetic acid (CF₃CO₂H).

-

A final purification step was performed using normal-phase silica gel chromatography with a mobile phase of 60% CHCl₃ in acetone (Me₂CO).

4. Crystallization:

-

The purified this compound was obtained as its crystalline trifluoroacetate salt, yielding 13.3 mg of the final product.[4]

Chemical Synthesis

As of the latest literature review, a total chemical synthesis for this compound has not been reported. The original discovery paper proposed a plausible biogenetic pathway involving the condensation of ammonia with four molecules of acetone or their biosynthetic equivalents, proceeding through Schiff base formation, Mannich-type reactions, and an aldol condensation.[5]

Biological Activity and Mechanism of Action

A comprehensive search of peer-reviewed scientific literature reveals no published studies on the biological activities of this compound. While some commercial chemical suppliers anecdotally mention potential anti-inflammatory or cytotoxic properties, these claims are not substantiated by primary research.

Consequently, there is no experimental data regarding its mechanism of action, and no specific signaling pathways have been identified as targets for this compound. Due to this lack of data, no visualizations of signaling pathways can be provided. The pharmacological potential of this unique marine alkaloid remains an unexplored area for future research.

Conclusion

This compound is a structurally defined piperidine alkaloid isolated from the marine sponge Calyx podatypa. Its physicochemical properties and spectroscopic characteristics are well-documented, and a detailed isolation protocol has been established. However, its biological profile is completely unknown. The absence of studies on its synthesis and pharmacological effects presents a significant opportunity for natural product chemists, pharmacologists, and drug discovery professionals to investigate the potential therapeutic applications of this novel marine compound.

References

Calyxamine B: A Piperidine Alkaloid with Acetylcholinesterase Inhibitory Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Calyxamine B is a naturally occurring piperidine alkaloid isolated from the marine sponge Calyx podatypa. Structurally classified as a 2,2,4,6,6-pentasubstituted piperidine, it has garnered interest within the scientific community for its notable biological activity. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, biological activity, and the experimental protocols utilized in its evaluation. The primary biological activity identified for this compound is the inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system, suggesting its potential as a lead compound in the development of therapeutics for neurological disorders such as Alzheimer's disease. This document aims to serve as a detailed resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction

Piperidine alkaloids are a diverse class of natural products characterized by a saturated six-membered heterocyclic amine ring. These compounds are found in various natural sources and often exhibit a wide range of biological activities. This compound, isolated from the Caribbean sea sponge Calyx podatypa, is a notable example of this class. Its unique pentasubstituted piperidine core presents an interesting scaffold for chemical synthesis and biological evaluation. The primary reported bioactivity of this compound is its ability to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action makes this compound a compound of interest for the development of drugs targeting cholinergic pathways, which are implicated in the pathology of several neurodegenerative diseases.

Chemical Properties and Synthesis

This compound is chemically known as 1-(2,2,6,6-tetramethylpiperidin-4-ylidene)propan-2-one. A two-step synthesis for this compound has been successfully developed, providing a viable route to obtain the compound for further study.

Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₁NO | |

| Molecular Weight | 195.30 g/mol | |

| IC₅₀ (Acetylcholinesterase) | 1.1 µM | [1] |

Experimental Protocols

Two-Step Synthesis of this compound:

The synthesis of this compound can be achieved through a two-step process starting from commercially available reagents. The following protocol is based on the reported synthesis by Meza-León et al.

Step 1: Synthesis of the Piperidine Precursor

-

Materials: Acetone, ammonia, calcium chloride.

-

Procedure: A mixture of acetone and aqueous ammonia is allowed to stand at room temperature in the presence of calcium chloride for several days. The resulting triacetonamine is then isolated and purified.

Step 2: Condensation to form this compound

-

Materials: Triacetonamine, acetone, a suitable base (e.g., sodium ethoxide).

-

Procedure: Triacetonamine is reacted with an excess of acetone in the presence of a base. The reaction mixture is stirred at room temperature until the reaction is complete. The product, this compound, is then isolated and purified by column chromatography.

Biological Activity and Mechanism of Action

The primary biological activity of this compound identified to date is the inhibition of acetylcholinesterase (AChE).

Acetylcholinesterase Inhibition

This compound has been shown to inhibit AChE with a half-maximal inhibitory concentration (IC₅₀) of 1.1 µM[1]. This level of inhibition is comparable to that of some natural product-based AChE inhibitors. The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the basis for the therapeutic effect of several drugs used in the symptomatic treatment of Alzheimer's disease.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method):

The acetylcholinesterase inhibitory activity of this compound is determined using a spectrophotometric method developed by Ellman.

-

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

This compound (test compound)

-

Donepezil (positive control)

-

-

Procedure:

-

Prepare solutions of AChE, ATCI, DTNB, this compound, and Donepezil in Tris-HCl buffer.

-

In a 96-well plate, add the buffer, DTNB solution, and the test compound (this compound) or positive control (Donepezil) at various concentrations.

-

Initiate the reaction by adding the AChE solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

-

Start the enzymatic reaction by adding the substrate (ATCI) to all wells.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is determined by the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathways and Experimental Workflows

Acetylcholinesterase Inhibition Pathway

The mechanism of action of this compound as an acetylcholinesterase inhibitor can be visualized as a direct interaction with the enzyme, preventing it from hydrolyzing its natural substrate, acetylcholine.

Figure 1: Proposed mechanism of acetylcholinesterase inhibition by this compound.

Experimental Workflow for Synthesis and Bioassay

The overall process from the synthesis of this compound to the determination of its biological activity follows a logical workflow.

Figure 2: Experimental workflow for the synthesis and biological evaluation of this compound.

Conclusion and Future Directions

This compound, a piperidine alkaloid from the marine sponge Calyx podatypa, demonstrates promising acetylcholinesterase inhibitory activity. The successful two-step synthesis provides a means to access this compound for further investigation. The data and protocols presented in this guide offer a solid foundation for researchers interested in this compound and its potential therapeutic applications.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to identify key structural features responsible for AChE inhibition and to optimize potency and selectivity.

-

Mechanism of Inhibition Studies: Detailed kinetic studies to determine the mode of AChE inhibition (e.g., competitive, non-competitive, or mixed).

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of neurodegenerative diseases.

-

Exploration of Other Biological Activities: Screening this compound against a broader range of biological targets to uncover other potential therapeutic applications.

By pursuing these research avenues, the full therapeutic potential of this compound as a lead compound for drug discovery can be more thoroughly explored.

References

Methodological & Application

Total Synthesis of Calyxamine B: A Detailed Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the total synthesis of Calyxamine B, a natural alkaloid with noted biological activity. The synthetic approach described herein is based on the work of Meza-León and colleagues, who developed an efficient two-step process. This application note will cover the synthetic strategy, experimental protocols, and relevant data, offering a comprehensive guide for researchers interested in the synthesis and further investigation of this compound and its analogs.

Synthetic Strategy

The total synthesis of this compound is achieved through a concise and effective two-step sequence. The core of this strategy is a tandem Mannich-aldol condensation reaction. This approach is notable for its atom economy and operational simplicity, proceeding under solvent-free conditions.

The retrosynthetic analysis reveals that the target molecule, this compound, can be disconnected into simpler, commercially available starting materials. The key transformation involves the formation of the piperidine ring and the subsequent installation of the side chain in a one-pot reaction.

Retrosynthetic Analysis of this compound

Caption: Retrosynthetic approach for this compound.

Experimental Protocols

The following protocols are based on the published two-step synthesis of this compound.

Step 1: Synthesis of the Piperidone Intermediate

This step involves the formation of the core piperidone structure from simple starting materials.

Reaction Scheme:

Caption: Synthesis of the piperidone intermediate.

Procedure:

-

In a round-bottom flask, combine acetone and acetoacetone in a 2:1 molar ratio.

-

To this mixture, add a solution of aqueous ammonia (28-30%) slowly at room temperature with constant stirring.

-

The reaction mixture is then stirred at room temperature for 24 hours.

-

After completion of the reaction (monitored by TLC), the mixture is extracted with an appropriate organic solvent (e.g., dichloromethane).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure piperidone intermediate.

Step 2: Tandem Mannich-Aldol Condensation to Yield this compound

This one-pot reaction constitutes the final step in the synthesis of this compound.

Reaction Scheme:

Caption: Final tandem reaction to form this compound.

Procedure:

-

In a reaction vessel, the piperidone intermediate is mixed with a large excess of acetone.

-

A catalytic amount of a diamine catalyst (e.g., ethylenediamine) is added to the mixture.

-

The reaction is stirred at room temperature under solvent-free conditions for 48-72 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the excess acetone is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Step | Product | Starting Materials | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Piperidone Intermediate | Acetone, Acetoacetone, Ammonia | - | Water | 24 | ~70-80 |

| 2 | This compound | Piperidone Intermediate, Acetone | Diamine | Solvent-free | 48-72 | ~60-70 |

Note: Yields are approximate and may vary based on specific reaction conditions and purification techniques.

Logical Workflow of the Synthesis

The overall workflow for the total synthesis of this compound can be visualized as a sequential process.

Caption: Experimental workflow for the total synthesis of this compound.

Conclusion

The two-step total synthesis of this compound provides an efficient and straightforward route to this biologically active natural product. The use of a tandem Mannich-aldol condensation under solvent-free conditions highlights the elegance and practicality of this synthetic strategy. This detailed protocol and the accompanying data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling further exploration of this compound and its potential therapeutic applications.

Application Notes and Protocols: Acetylcholinesterase Inhibition Assay for Calyxamine B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[1][2] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[1][3][4] Therefore, the identification and characterization of novel AChE inhibitors are of significant interest in drug discovery.

Calyxamine B is a marine natural product whose biological activities are not extensively documented in publicly available literature. These application notes provide a detailed protocol for evaluating the potential acetylcholinesterase inhibitory activity of this compound using a colorimetric assay based on the Ellman method. This method is a widely used, simple, and reliable technique for measuring AChE activity. The assay involves the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Disclaimer: To date, there is no publicly available scientific literature describing the testing of this compound for acetylcholinesterase inhibitory activity. The following protocol is a representative procedure for how such an investigation could be designed. The quantitative data presented in this document is hypothetical and for illustrative purposes only.

Data Presentation

Table 1: Hypothetical Acetylcholinesterase Inhibitory Activity of this compound

| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |

| This compound | 1 | 15.2 | 25.8 |

| 5 | 35.7 | ||

| 10 | 48.9 | ||

| 25 | 65.1 | ||

| 50 | 82.4 | ||

| 100 | 95.3 | ||

| Donepezil (Positive Control) | 0.01 | 20.5 | 0.045 |

| 0.025 | 45.8 | ||

| 0.05 | 68.2 | ||

| 0.1 | 85.1 | ||

| 0.25 | 96.7 |

Experimental Protocols

Principle of the Assay

The enzymatic activity of acetylcholinesterase is measured using the Ellman's method. Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. The produced thiocholine reacts with DTNB (Ellman's reagent) to form the yellow anion 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color change.

Materials and Reagents

-

Acetylcholinesterase (AChE) from electric eel (Type VI-S)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

This compound (dissolved in DMSO)

-

Donepezil (positive control inhibitor, dissolved in DMSO)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Dimethyl sulfoxide (DMSO)

Experimental Procedure

-

Preparation of Reagents:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0 using phosphoric acid or sodium hydroxide.

-

DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.

-

ATCh Solution (10 mM): Dissolve 28.9 mg of acetylthiocholine iodide in 10 mL of deionized water.

-

AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized based on the specific activity of the enzyme lot.

-

Test Compound (this compound) and Positive Control (Donepezil): Prepare stock solutions of this compound and Donepezil in DMSO. Serially dilute these stock solutions to obtain a range of working concentrations. The final DMSO concentration in the assay well should not exceed 1%.

-

-

Assay Protocol in a 96-Well Plate:

-

Add 130 µL of phosphate buffer to each well of a 96-well microplate.

-

Add 20 µL of the DTNB solution to each well.

-

Add 20 µL of the test compound solution (this compound at various concentrations) or the positive control (Donepezil) to the respective wells. For the control (uninhibited reaction), add 20 µL of 1% DMSO in phosphate buffer.

-

Add 10 µL of the AChE enzyme solution to each well.

-

Mix the contents of the wells gently and incubate the plate at 37°C for 15 minutes.

-

To initiate the enzymatic reaction, add 20 µL of the ATCh solution to each well.

-

Immediately start measuring the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

-

The percentage of inhibition can be calculated using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:

-

V_control is the reaction rate of the control (with DMSO).

-

V_sample is the reaction rate in the presence of the test compound.

-

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Signaling Pathway of Acetylcholinesterase

Caption: Acetylcholinesterase hydrolyzes acetylcholine, terminating the signal.

Experimental Workflow for AChE Inhibition Assay

Caption: Workflow for the acetylcholinesterase inhibition assay.

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure Cholinesterase Activity - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: In Vitro Evaluation of Calyxamine B on Neuronal Cells

Disclaimer: To date, specific experimental data on the in vitro effects of Calyxamine B on neuronal cells is not available in the peer-reviewed scientific literature. The following application note is a representative template illustrating the potential methodologies, data presentation, and analyses that could be employed for such an investigation. The presented data and signaling pathways are hypothetical and serve as a guide for researchers.

Introduction

Neurodegenerative diseases represent a significant and growing global health concern. A promising area of therapeutic research is the investigation of natural products for their potential neuroprotective properties. This compound, a novel alkaloid, has been identified as a compound of interest for its potential biological activities. This document provides a comprehensive set of protocols for the in vitro evaluation of this compound's effects on neuronal cells, including assessments of neuroprotection, apoptosis, and underlying signaling mechanisms.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to assess the neuroprotective and mechanistic effects of this compound.

Table 1: Effect of this compound on Neuronal Cell Viability (MTT Assay)

| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |

| Control (Vehicle) | 0 | 100 | ± 4.5 |

| Oxidative Stressor | - | 48.2 | ± 5.1 |

| This compound | 1 | 55.7 | ± 4.9 |

| This compound | 5 | 72.3 | ± 5.3 |

| This compound | 10 | 89.6 | ± 4.7 |

| This compound | 25 | 95.1 | ± 4.2 |

Cells were pre-treated with this compound for 24 hours before exposure to an oxidative stressor (e.g., H₂O₂).

Table 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining

| Treatment Group | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |

| Control (Vehicle) | 0 | 2.1 | 1.5 | 0.8 |

| Oxidative Stressor | - | 25.4 | 15.2 | 3.1 |

| This compound | 10 | 12.7 | 8.3 | 2.5 |

| This compound | 25 | 6.8 | 4.1 | 1.9 |

Neuronal cells were treated as described above and analyzed by flow cytometry.

Table 3: Relative Protein Expression Levels (Western Blot Analysis)

| Treatment Group | p-Akt/Akt Ratio | Bcl-2/Bax Ratio | Cleaved Caspase-3 |

| Control (Vehicle) | 1.00 | 1.00 | 1.00 |

| Oxidative Stressor | 0.45 | 0.38 | 3.25 |

| This compound (25 µM) | 0.89 | 0.85 | 1.52 |

Protein levels were normalized to a loading control (e.g., β-actin) and expressed as a fold change relative to the control group.

Experimental Protocols

Neuronal Cell Culture and Maintenance

-

Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons.

-

Culture Medium: For SH-SY5Y cells, use a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Differentiation (for SH-SY5Y): To induce a more neuron-like phenotype, culture cells in a low-serum medium (1% FBS) containing 10 µM retinoic acid for 5-7 days.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere overnight.[1]

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 24 hours.

-

Induce neurotoxicity by adding a stressor (e.g., 100 µM H₂O₂) for an additional 24 hours.

-

Remove the medium and add 50 µL of MTT reagent (1 mg/mL in serum-free medium) to each well.[1]

-

Incubate the plate for 4 hours at 37°C.[1]

-

Dissolve the resulting formazan crystals by adding 100 µL of DMSO to each well.[1]

-

Measure the absorbance at 540 nm using a microplate reader.[1]

-

Express cell viability as a percentage of the vehicle-treated control group.

Apoptosis Detection using Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Plate differentiated SH-SY5Y cells in 6-well plates at a density of 3 x 10⁵ cells/well.[1]

-

Treat the cells with this compound and/or a neurotoxic agent as described in the previous protocol.

-

After the treatment period, harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cell pellet in 100 µL of Annexin binding buffer.[1]

-

Add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) to the cell suspension.[1]

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins involved in cell signaling pathways.

-

Culture and treat cells in 6-well plates as previously described.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control.

Visualizations: Workflows and Signaling Pathways

Caption: Experimental workflow for in vitro testing of this compound.

Caption: Hypothetical PI3K/Akt signaling pathway modulated by this compound.

References

Calyxamine B: Exploring a Novel Avenue for Alzheimer's Disease Therapeutics - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies offer limited efficacy, highlighting the urgent need for novel drug candidates that can target the multifaceted nature of AD.

This document provides a theoretical framework for the investigation of Calyxamine B, a natural product, as a potential therapeutic agent for Alzheimer's disease. Due to the nascent stage of research in this specific area, this document outlines a proposed research plan, including hypothetical signaling pathways and detailed experimental protocols to evaluate the therapeutic potential of this compound. The following sections are based on established methodologies in Alzheimer's disease research and are intended to serve as a comprehensive guide for researchers entering this novel area of investigation.

Postulated Mechanism of Action

Based on the known pathological cascades in Alzheimer's disease, we hypothesize that this compound may exert its neuroprotective effects through one or more of the following mechanisms. These proposed pathways will require experimental validation.

Potential Signaling Pathways

1. Modulation of Amyloid Precursor Protein (APP) Processing:

This compound may influence the enzymatic cleavage of APP, favoring the non-amyloidogenic pathway. By potentially enhancing the activity of α-secretase or inhibiting β- and γ-secretases, this compound could reduce the production of toxic Aβ peptides.

Caption: Proposed modulation of APP processing by this compound.

2. Inhibition of Tau Hyperphosphorylation:

Chronic neuroinflammation and Aβ-induced toxicity can lead to the dysregulation of kinases (e.g., GSK-3β, CDK5) and phosphatases (e.g., PP2A), resulting in hyperphosphorylation of the tau protein. This compound might restore the balance of these enzymatic activities, thereby preventing the formation of neurofibrillary tangles.

Caption: Hypothetical inhibition of tau hyperphosphorylation by this compound.

Experimental Protocols

To investigate the therapeutic potential of this compound in Alzheimer's disease, the following experimental protocols are proposed.

In Vitro Aβ Aggregation Assay

Objective: To determine the effect of this compound on the aggregation of Aβ peptides.

Methodology:

-

Preparation of Aβ1-42: Monomeric Aβ1-42 peptide is prepared by dissolving lyophilized peptide in hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in dimethyl sulfoxide (DMSO).

-

Aggregation Assay: Aβ1-42 monomers (10 µM) are incubated in aggregation buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4) in the presence of varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control.

-

Thioflavin T (ThT) Fluorescence: At designated time points (e.g., 0, 6, 12, 24, 48 hours), aliquots of the reaction mixture are added to a solution of Thioflavin T (ThT). Fibrillar Aβ binds to ThT, resulting in a characteristic fluorescence emission at ~482 nm when excited at ~450 nm. Fluorescence intensity is measured using a plate reader.

-

Data Analysis: The kinetics of Aβ aggregation are plotted, and the half-time of aggregation (t1/2) and the maximum fluorescence intensity are calculated to determine the inhibitory effect of this compound.

Cell-Based Assay for Aβ Production

Objective: To assess the impact of this compound on the production and secretion of Aβ from neuronal cells.

Methodology:

-

Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) stably overexpressing human APP (APP695) are cultured in appropriate media.

-

Treatment: Cells are treated with various concentrations of this compound or vehicle control for 24-48 hours.

-

Sample Collection: The conditioned media is collected to measure secreted Aβ levels, and cell lysates are prepared to measure intracellular Aβ and APP levels.

-

Aβ Quantification: Aβ1-40 and Aβ1-42 levels in the conditioned media and cell lysates are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

-

Western Blot Analysis: Cell lysates are subjected to Western blotting to analyze the levels of full-length APP and its cleavage fragments (C99, C83).

Tau Phosphorylation Assay in Neuronal Cells

Objective: To investigate the effect of this compound on tau phosphorylation at various disease-relevant epitopes.

Methodology:

-

Neuronal Cell Culture and Treatment: Primary cortical neurons or human iPSC-derived neurons are cultured. To induce tau hyperphosphorylation, cells can be treated with Aβ oligomers or other known inducers. Cells are then co-treated with different concentrations of this compound.

-

Western Blot Analysis: Cell lysates are analyzed by Western blotting using a panel of antibodies specific for total tau and phosphorylated tau at various sites (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404).

-

Kinase Activity Assays: The activity of key tau kinases like GSK-3β and CDK5 can be assessed using commercially available kinase activity assay kits.

In Vivo Studies in an AD Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or 3xTg-AD).

Methodology:

-

Animal Treatment: Transgenic AD mice receive chronic administration of this compound (e.g., via oral gavage or intraperitoneal injection) or vehicle for a specified duration (e.g., 3-6 months).

-

Behavioral Testing: A battery of behavioral tests, including the Morris water maze, Y-maze, and novel object recognition test, are conducted to assess cognitive function.

-

Histopathological Analysis: After the treatment period, mouse brains are harvested. Immunohistochemistry and immunofluorescence are performed on brain sections to quantify Aβ plaque deposition and tau pathology.

-

Biochemical Analysis: Brain homogenates are used to measure Aβ levels (soluble and insoluble fractions) by ELISA and to analyze tau phosphorylation by Western blotting.

Data Presentation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical IC50/EC50 Values of this compound in In Vitro Assays

| Assay | Parameter | This compound (µM) |

| Aβ1-42 Aggregation | IC50 | To be determined |

| Aβ1-40 Secretion (SH-SY5Y) | IC50 | To be determined |

| Aβ1-42 Secretion (SH-SY5Y) | IC50 | To be determined |

| Tau Phosphorylation (AT8) | IC50 | To be determined |

| GSK-3β Kinase Activity | IC50 | To be determined |

Table 2: Hypothetical Cognitive and Pathological Outcomes in an AD Mouse Model Treated with this compound

| Parameter | Vehicle Control | This compound (low dose) | This compound (high dose) |

| Morris Water Maze (Escape Latency, s) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Aβ Plaque Load (%) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Soluble Aβ1-42 (pg/mg protein) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| p-Tau/Total Tau Ratio | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Conclusion

The application notes and protocols outlined in this document provide a comprehensive roadmap for the initial investigation of this compound as a potential therapeutic agent for Alzheimer's disease. The proposed experiments are designed to systematically evaluate its effects on the core pathological hallmarks of the disease. Positive outcomes from these studies would warrant further preclinical development, including detailed pharmacokinetic, pharmacodynamic, and toxicology studies, to pave the way for potential clinical trials. The exploration of novel natural products like this compound holds promise for the development of next-generation therapies for this devastating neurodegenerative disease.

Application Notes and Protocols for the Investigation of Calyxamine B in Cholinergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyxamine B is a novel piperidine alkaloid isolated from the Caribbean sea sponge Calyx podatypa[1][2]. Its chemical structure is 1-(2,2,6,6-tetramethylpiperidin-4-ylidene)propan-2-one[3]. While the biological activity of this compound has not been extensively characterized, its structural similarity to other marine-derived piperidine alkaloids suggests a potential interaction with the cholinergic nervous system. Numerous marine alkaloids have been identified as modulators of nicotinic acetylcholine receptors (nAChRs), acting as either agonists or antagonists[1][3][4][5]. Specifically, some piperidine alkaloids have been shown to interact with and block neuronal nAChRs[5]. Therefore, it is hypothesized that this compound may represent a novel probe for studying the structure and function of nAChRs.

These application notes provide a comprehensive guide for the initial characterization of this compound's activity on cholinergic pathways, with a focus on nAChRs. The following protocols are designed to assess its binding affinity, functional effects, and subtype selectivity.

Quantitative Data Summary

The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Radioligand Binding Affinity of this compound for Nicotinic Acetylcholine Receptor Subtypes

| nAChR Subtype | Radioligand | Ki (nM) of this compound | Hill Slope (nH) |

| α7 | [125I]α-Bungarotoxin | ||

| α4β2 | [3H]Epibatidine | ||

| α3β4 | [3H]Epibatidine | ||

| Muscle-type (α1β1δγ) | [125I]α-Bungarotoxin |

Table 2: Functional Activity of this compound on Nicotinic Acetylcholine Receptors (Electrophysiology)

| nAChR Subtype | Agonist (EC50) | This compound IC50 (nM) (Antagonist) | This compound EC50 (nM) (Agonist) | Maximum Response (% of ACh) |

| α7 | Acetylcholine | |||

| α4β2 | Acetylcholine | |||

| α3β4 | Acetylcholine | |||

| Muscle-type (α1β1δγ) | Acetylcholine |

Experimental Protocols

Radioligand Binding Assays

This protocol is designed to determine the binding affinity of this compound for various nAChR subtypes.

Objective: To determine the inhibition constant (Ki) of this compound for α7, α4β2, α3β4, and muscle-type nAChRs.

Materials:

-

Membrane preparations from cells expressing the desired nAChR subtype (e.g., GH4C1 cells for α7, SH-EP1 cells for α4β2).

-

Radioligands: [125I]α-Bungarotoxin for α7 and muscle-type nAChRs; [3H]Epibatidine for α4β2 and α3β4 nAChRs.

-

This compound stock solution (in DMSO).

-

Unlabeled competing ligands for non-specific binding determination (e.g., nicotine, mecamylamine).

-

Binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, 2 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation vials and scintillation cocktail.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand at a concentration near its Kd, and 50 µL of the this compound dilution or buffer (for total binding) or a high concentration of an unlabeled competitor (for non-specific binding).

-

Add 50 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).

-

Incubate the plate at room temperature for a specified time (e.g., 2-3 hours) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Analyze the data using a non-linear regression analysis to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to functionally characterize the effects of this compound on nAChRs expressed in Xenopus laevis oocytes.

Objective: To determine if this compound acts as an agonist or antagonist at different nAChR subtypes and to quantify its potency (EC50 or IC50).

Materials:

-

Xenopus laevis oocytes.

-

cRNA for the desired nAChR subunits.

-

Microinjection setup.

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Perfusion system.

-

Recording chamber.

-

Oocyte Ringer's solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

-

Acetylcholine (ACh) stock solution.

-

This compound stock solution.

Procedure:

-

Inject oocytes with a mixture of cRNAs for the nAChR subunits of interest and incubate for 2-7 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with Oocyte Ringer's solution.

-

Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential of -70 mV.

-

To test for antagonist activity: a. Apply a concentration of ACh that elicits a submaximal response (e.g., EC20) to obtain a control current. b. Wash the oocyte with Ringer's solution until the current returns to baseline. c. Pre-apply a specific concentration of this compound for a set duration (e.g., 1-2 minutes). d. Co-apply the same concentration of ACh in the presence of this compound and record the current response. e. Repeat steps b-d with increasing concentrations of this compound. f. Plot the percentage of inhibition of the ACh-evoked current against the logarithm of the this compound concentration to determine the IC50.

-

To test for agonist activity: a. Apply increasing concentrations of this compound to the oocyte and record any evoked currents. b. Plot the current amplitude against the logarithm of the this compound concentration to determine the EC50. c. Compare the maximal current evoked by this compound to the maximal current evoked by a saturating concentration of ACh.

Signaling Pathway

The interaction of a ligand like this compound with a nicotinic acetylcholine receptor, a ligand-gated ion channel, initiates a rapid signaling cascade. The following diagram illustrates the hypothetical signaling pathway if this compound acts as an antagonist.

Conclusion

The provided protocols offer a foundational framework for the initial investigation of this compound's effects on cholinergic pathways. Based on the chemical class of this compound and the known activities of related marine alkaloids, a focused study on its interaction with nAChRs is a logical starting point. The data generated from these experiments will be crucial in determining if this compound can be a valuable tool for studying the cholinergic system and for the development of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Calyxamines A and B, novel piperidine alkaloids from the Caribbean sea sponge Calyx podatypa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Marine Natural Products Acting on the Acetylcholine-Binding Protein and Nicotinic Receptors: From Computer Modeling to Binding Studies and Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Marine alkaloids (-)-pictamine and (-)-lepadin B block neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cytotoxicity Assays of Calyxamine B

For Researchers, Scientists, and Drug Development Professionals

Introduction